molecular formula C21H30N6O2S B11253110 3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine

3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine

Cat. No.: B11253110
M. Wt: 430.6 g/mol
InChI Key: AAWMCPHWLQJBQC-UHFFFAOYSA-N
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Description

  • Reactants: Pyridazine core, 4-ethylpiperazine, and 4-tosylpiperazine
  • Conditions: Nucleophilic substitution in the presence of a base (e.g., potassium carbonate)
  • Step 3: Functionalization with Ethyl and Tosyl Groups

    • Reactants: Piperazine-substituted pyridazine, ethyl bromide, and tosyl chloride
    • Conditions: Alkylation and sulfonylation in the presence of a base (e.g., sodium hydroxide)
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with a pyridazine core and introduce the piperazine substituents through nucleophilic substitution reactions. The ethyl and tosyl groups can be added via alkylation and sulfonylation reactions, respectively.

    • Step 1: Formation of the Pyridazine Core

      • Reactants: Hydrazine and a suitable dicarbonyl compound (e.g., maleic anhydride)
      • Conditions: Reflux in an appropriate solvent (e.g., ethanol)

    Chemical Reactions Analysis

    Types of Reactions

    3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reduction: Reduction reactions can be used to remove or alter functional groups.

      Substitution: The piperazine substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

      Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in the removal of the tosyl group.

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a ligand in biochemical assays.

      Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

      Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

    Mechanism of Action

    The mechanism of action of 3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine rings can enhance binding affinity and specificity, while the ethyl and tosyl groups can influence the compound’s solubility and stability.

    Comparison with Similar Compounds

    Similar Compounds

    • 3-(4-Methylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine
    • 3-(4-Ethylpiperazin-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine
    • 3-(4-Ethylpiperazin-1-yl)-6-(4-benzylpiperazin-1-yl)pyridazine

    Uniqueness

    3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine is unique due to the specific combination of ethyl and tosyl groups on the piperazine rings. This combination can result in distinct chemical properties and biological activities compared to similar compounds. For example, the tosyl group can enhance the compound’s stability and solubility, while the ethyl group can influence its binding affinity to molecular targets.

    Properties

    Molecular Formula

    C21H30N6O2S

    Molecular Weight

    430.6 g/mol

    IUPAC Name

    3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyridazine

    InChI

    InChI=1S/C21H30N6O2S/c1-3-24-10-12-25(13-11-24)20-8-9-21(23-22-20)26-14-16-27(17-15-26)30(28,29)19-6-4-18(2)5-7-19/h4-9H,3,10-17H2,1-2H3

    InChI Key

    AAWMCPHWLQJBQC-UHFFFAOYSA-N

    Canonical SMILES

    CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C

    Origin of Product

    United States

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